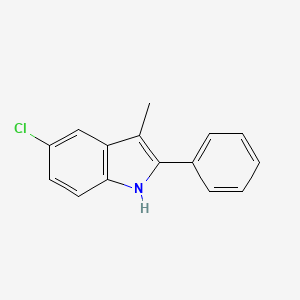

5-chloro-3-methyl-2-phenyl-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of chemical and biological research. evitachem.com This structural motif is not merely a synthetic curiosity but is prevalent in nature, forming the core of the essential amino acid tryptophan. As a result, it is a fundamental component of most proteins and serves as a biosynthetic precursor to a vast array of secondary metabolites, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological receptors and enzymes with high affinity. This versatility has led to the development of numerous indole-containing drugs approved by the FDA for various therapeutic applications. prepchem.com The unique electronic properties of the indole ring, along with its capacity to participate in hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing novel therapeutic agents. prepchem.com Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. prepchem.comresearchgate.net

Rationale for Investigating Substituted Indole Derivatives

The investigation of substituted indole derivatives is a critical endeavor in modern drug discovery and materials science. nih.gov While the core indole nucleus provides a foundational structure for biological activity, the strategic placement of various substituents on this scaffold allows for the fine-tuning of a compound's physicochemical properties and pharmacological effects. nih.govnih.gov Modifications to the indole ring can significantly enhance biological activity, selectivity, and metabolic stability. evitachem.com

For instance, the introduction of halogen atoms, such as chlorine, at specific positions is a common strategy to modulate a molecule's activity. The presence of a chloro group can alter electronic distribution, lipophilicity, and metabolic pathways, often leading to enhanced potency. mdpi.com Research has shown that 5-chloro substituted indoles, in particular, are explored for their potential as potent anticancer and antimycobacterial agents. mdpi.commdpi.com The addition of different functional groups allows chemists to create extensive libraries of compounds for screening against various biological targets, leading to the identification of new lead compounds for drug development.

Table 1: Examples of Substituted Indole Derivatives and Their Investigated Biological Activities

| Compound Class/Example | Substitution Pattern | Investigated Biological Activity | Reference |

|---|---|---|---|

| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Chloro at C5, hydroxymethyl at C3, carboxamide at C2 | Antiproliferative (EGFR inhibitors) | nih.gov |

| Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Complex natural product with an indole core | Anticancer (Tubulin polymerization inhibitors) | nih.gov |

| 5-Chloro-3-phenyl-1H-indole derivatives | Chloro at C5, phenyl at C3 | Antimycobacterial | researchgate.net |

| Indolyl-3-glyoxamides | Glyoxamide group at C3 | Anticancer (Tubulin polymerization inhibitors) | nih.gov |

Structural Specificity and Research Focus on 5-chloro-3-methyl-2-phenyl-1H-indole

The compound this compound possesses a precise arrangement of substituents on the indole core, each contributing to its unique chemical identity and potential biological profile. While this specific molecule is not extensively documented in publicly available research, an analysis of its structural components in the context of related compounds allows for the contextualization of its potential research focus.

The key structural features are:

Indole Nucleus : The foundational bicyclic scaffold.

5-Chloro Group : A halogen substituent on the benzene ring portion. As seen in numerous related compounds, this group is often associated with enhanced antiproliferative and antimicrobial activities. nih.govnih.govmdpi.com For example, derivatives of 5-chloro-indole have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

2-Phenyl Group : An aromatic substituent at the C2 position of the pyrrole ring. The presence of a phenyl group at this position is a known feature of some anticancer agents that function as tubulin polymerization inhibitors.

3-Methyl Group : A small alkyl group at the C3 position. This substituent can influence the compound's steric profile and electronic properties, potentially modulating its binding affinity and selectivity for specific biological targets.

Given these structural elements, the research focus for this compound would likely be centered on oncology and infectious diseases. The combination of the 5-chloro and 2-phenyl groups suggests a strong potential for anticancer activity, possibly through mechanisms involving tyrosine kinase inhibition or disruption of microtubule dynamics. Furthermore, the established role of halogenated indoles in antimicrobial research suggests that it could be a candidate for screening against various bacterial and fungal pathogens.

Table 2: Structural Components of this compound

| Position | Substituent | Potential Influence on Activity |

|---|---|---|

| Core | 1H-indole | Privileged scaffold for biological activity |

| C2 | Phenyl | Associated with anticancer/tubulin inhibition activity |

| C3 | Methyl | Modulates steric and electronic properties |

| C5 | Chloro | Often enhances potency; linked to anticancer and antimicrobial effects |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGHMUDKLXTZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Methyl 2 Phenyl 1h Indole

Established Synthetic Routes for Indole (B1671886) Core Formation Precursors

The construction of the indole scaffold can be achieved through various synthetic strategies, each with its own mechanistic nuances and substrate scope. These methods typically involve the formation of key precursor molecules that undergo cyclization to form the bicyclic indole system.

Fischer Indole Synthesis Approaches and Mechanistic Considerations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing substituted indoles. nih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps:

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound (aldehyde or ketone) to form an arylhydrazone.

Tautomerization: The hydrazone isomerizes to its corresponding enamine tautomer.

rsc.orgrsc.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible rsc.orgrsc.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.

Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to yield an aminoindoline intermediate.

Ammonia Elimination: Under acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the final aromatic indole ring.

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. The choice of catalyst is crucial and can significantly impact the reaction outcome and yield.

Despite its broad applicability, the Fischer indole synthesis has certain limitations and challenges. The reaction can fail with certain substrates, particularly those with electron-donating substituents that can lead to competing heterolytic N-N bond cleavage. Furthermore, the use of unsymmetrical ketones can result in the formation of two regioisomeric products, with the selectivity depending on factors such as the acidity of the medium, steric effects, and the nature of the substituents on the hydrazine (B178648).

Palladium-Catalyzed Cyclization and Arylation Reactions

In recent decades, palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful alternatives for the synthesis of substituted indoles, often offering milder reaction conditions and greater functional group tolerance.

One of the most prominent methods is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com The mechanism is believed to proceed via:

Oxidative addition of the aryl iodide to a Pd(0) species.

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular attack of the nitrogen atom on the newly formed vinylic palladium intermediate to form a six-membered palladacycle.

Reductive elimination to afford the 2,3-disubstituted indole and regenerate the Pd(0) catalyst. ub.edu

The regioselectivity of the Larock heteroannulation with unsymmetrical alkynes is a critical consideration. It has been observed that diarylacetylenes with electron-withdrawing groups tend to yield indoles with the substituted phenyl moiety at the 2-position, whereas electron-donating groups favor substitution at the 3-position. acs.org

The Hegedus indole synthesis provides another palladium-mediated route, involving the oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgwikiwand.com This method relies on the intramolecular aminopalladation of the olefin, followed by β-hydride elimination to form the indole ring. thieme-connect.com

Other notable palladium-catalyzed methods include the Sonogashira coupling of ortho-haloanilines with terminal alkynes, followed by an intramolecular cyclization. nih.govrsc.org This can be performed as a one-pot, three-component reaction, providing rapid access to polysubstituted indoles. organic-chemistry.orgacs.org The Buchwald-Hartwig amination has also been adapted for indole synthesis, for instance, in the intramolecular coupling of polyhalogenated substrates or in sequential coupling strategies to build N-arylated indoles. organic-chemistry.orgacs.org

Multicomponent Reactions for Indole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. arkat-usa.org Several MCRs have been developed for the synthesis of complex indole derivatives.

The Ugi and Passerini reactions , which are based on the reactivity of isocyanides, are prominent examples of MCRs that have been applied to indole synthesis. arkat-usa.orgacs.org For instance, an Ugi four-component reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid can be adapted to construct highly functionalized indole scaffolds. semanticscholar.org A modified approach involves an Ugi reaction followed by an acid-induced cyclization to assemble the indole core from simple precursors like anilines and glyoxal dimethyl acetal. rsc.org

Another strategy involves a three-component approach to the Fischer indole synthesis, where organometallic reagents (organolithium or Grignard reagents) react with nitriles to generate metalloimines in situ. nih.gov These intermediates then react with arylhydrazines under acidic conditions to form the arylhydrazone precursor, which subsequently cyclizes to the indole in a one-pot process. nih.gov These MCR approaches provide modular and convergent routes to complex indole libraries.

Targeted Synthesis of 5-chloro-3-methyl-2-phenyl-1H-indole and its Derivatives

The synthesis of a specifically substituted indole like this compound requires careful control over regiochemistry. Once synthesized, the indole core can be further modified at various positions to generate a library of derivatives.

Regioselective Synthesis Strategies and Challenges

Achieving the desired substitution pattern in this compound necessitates regioselective control during the core-forming reaction.

Fischer Indole Synthesis: A direct and classical approach would be the Fischer indolization of (4-chlorophenyl)hydrazine with 1-phenylpropan-2-one (phenylacetone). The reaction is expected to proceed with high regioselectivity to place the phenyl group at the C-2 position and the methyl group at the C-3 position, as the initial enamine formation is directed by the stability of the resulting intermediate.

Palladium-Catalyzed Methods: The Larock heteroannulation offers a powerful alternative. The reaction between 2-iodo-4-chloroaniline and 1-phenyl-1-propyne would be a convergent route. The regioselectivity of the alkyne insertion is a key challenge. Based on established trends, the steric bulk of the phenyl group would likely direct it adjacent to the newly formed C-C bond, leading to the desired 2-phenyl-3-methyl substitution pattern. wikipedia.org

The primary challenge in these syntheses is often the separation of any potential regioisomers that may form, especially if the directing effects of the substituents are not strongly pronounced. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield of the desired isomer.

Functionalization at Specific Positions (e.g., C-1, C-2, C-3, C-5)

The this compound scaffold possesses several sites amenable to further functionalization, allowing for the synthesis of a diverse range of derivatives.

C-1 (N-H) Position: The indole nitrogen is weakly acidic and can be functionalized through various N-alkylation or N-arylation reactions. researchgate.net N-alkylation can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF) or through reductive cross-coupling with ketones. organic-chemistry.org The development of enantioselective N-alkylation methods, such as aza-Wacker type reactions, allows for the introduction of chiral substituents at the nitrogen atom. nih.govnih.gov N-arylation is commonly accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.gov

C-2 and C-3 Positions: The C-3 position is the most nucleophilic site in the indole ring and is the typical site for electrophilic aromatic substitution. ic.ac.uk However, in the target molecule, this position is blocked by a methyl group. Electrophilic substitution on 3-substituted indoles can proceed via initial attack at C-3 to form an indolenine intermediate, which then rearranges to place the new substituent at the C-2 position. quimicaorganica.orgrsc.org This provides a pathway for introducing electrophiles at the C-2 position, although direct substitution is energetically less favorable. rsc.org

C-5 Position: The chloro-substituent at the C-5 position serves as a useful handle for further modification, particularly through transition-metal-catalyzed cross-coupling reactions. For example, the chlorine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira coupling reactions, provided a suitable palladium catalyst and conditions are employed. This allows for extensive diversification of the benzene (B151609) portion of the indole ring.

Table 1: Comparison of Synthetic Routes to Indole Cores

| Method | Precursors | Catalyst/Conditions | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid, Heat | High versatility, widely used, readily available starting materials. | Harsh conditions, potential for low regioselectivity with unsymmetrical ketones, limited functional group tolerance. nih.gov |

| Larock Heteroannulation | ortho-Iodoaniline, Alkyne | Palladium catalyst (e.g., Pd(OAc)₂), Base | Mild conditions, good functional group tolerance, high regioselectivity possible. wikipedia.org | Requires pre-functionalized anilines, catalyst cost. |

| Sonogashira Coupling/Cyclization | ortho-Haloaniline, Terminal Alkyne | Pd/Cu catalyst, Base | Can be performed one-pot, convergent, provides rapid access to diverse indoles. nih.govorganic-chemistry.org | Catalyst sensitivity, potential for side reactions. |

| Multicomponent Reactions (e.g., Ugi) | Amine, Aldehyde, Isocyanide, Acid | Often catalyst-free or simple acid/base | High efficiency and atom economy, rapid generation of complex molecules. rsc.orgarkat-usa.org | Substrate scope can be limited, optimization can be complex. |

Table 2: Potential Functionalization Reactions for this compound

| Position | Reaction Type | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| C-1 (N-H) | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl group |

| C-1 (N-H) | N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl group |

| C-2 | Electrophilic Substitution (via rearrangement) | Electrophile (e.g., NBS, Ac₂O) | Bromo, Acetyl, etc. |

| C-5 (C-Cl) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| C-5 (C-Cl) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

Derivatization to Form Related Heterocyclic Systems (e.g., Carboxamides, Azides)

The chemical scaffold of this compound is a versatile starting point for the synthesis of more complex, biologically relevant molecules. Derivatization at the C2-position, often starting from a carbonyl group, is a common strategy to introduce new functionalities and construct related heterocyclic systems such as carboxamides and azides.

One prominent pathway involves the use of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) as a key intermediate. This azide derivative serves as a versatile building block for creating a variety of heterocyclic compounds. For instance, it can react with chalcones in the presence of a base like triethylamine to yield open-chain carbamates. These carbamates can then undergo intramolecular cyclization under basic conditions (e.g., with potassium hydroxide) to form complex systems like 1,3-benzoxazin-2-ones. researchgate.net

The synthesis of carboxamide derivatives is another significant transformation. Starting from the corresponding carboxylic acid (e.g., 1H-indole-2-carboxylic acid), amidation can be achieved by coupling with an appropriate amine, such as propargylamine, using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like triethylamine (Et3N). nih.gov The resulting N-alkynyl-indole-2-carboxamide can then undergo further reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to link the indole core to other molecular fragments, like N-phenylacetamide, via a 1,2,3-triazole bridge. nih.gov This modular approach allows for the creation of a diverse library of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives. nih.gov

These derivatization reactions are crucial as they significantly expand the chemical space accessible from the initial indole structure, enabling the exploration of structure-activity relationships for various applications.

Green Chemistry Approaches in the Synthesis of Indole Derivatives

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for the synthesis of indole derivatives. These approaches focus on reducing reaction times, minimizing waste, and using less hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of indole analogs. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. openpharmaceuticalsciencesjournal.comnih.gov This technology has been successfully applied to classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For example, the cyclo-condensation of indolyl-propenones with 2-aminothiophenol to form indolyl-benzothiazepine derivatives, a reaction that typically takes 6-8 hours under conventional heating, can be completed in just 3-6 minutes using microwave irradiation in solvent-free conditions. openpharmaceuticalsciencesjournal.com Similarly, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce 2-methyl-1H-indole-3-carboxylate derivatives can be efficiently carried out by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. unina.it

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Indolyl-benzothiazepine Synthesis | 6-8 hours | 3-6 minutes | openpharmaceuticalsciencesjournal.com |

Utilization of Ionic Liquids and Sustainable Solvents (e.g., Water)

The choice of solvent is a critical factor in green synthesis. Ionic liquids (ILs) and water are increasingly being used as sustainable alternatives to volatile organic compounds (VOCs).

Ionic liquids are salts with low melting points that offer unique properties such as negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.compharmtech.com These characteristics make them attractive as recyclable reaction media. tcichemicals.comrsc.org When used as solvents, the solute is solvated only by ions, creating a distinct reaction environment that can lead to high selectivity. tcichemicals.com ILs can be recovered and reused after the reaction by extracting the product with a less polar organic solvent, thus minimizing waste. tcichemicals.com

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Researchers have developed protocols for C-C bond formation to synthesize indole derivatives in aqueous media. For example, the reaction of indoles with aromatic fluoromethyl ketones to produce trifluoromethyl(indolyl)phenylmethanols can be efficiently carried out in water using a catalytic system of K2CO3 and n-Bu4PBr. nih.gov This method avoids the need for hazardous organic solvents and often allows for the isolation of pure products without column chromatography. The aqueous catalytic system can also be recovered and reused, further enhancing the sustainability of the process. nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

The ideal green synthesis minimizes the use of auxiliary substances altogether. Catalyst-free and solvent-free reactions represent a significant step towards this goal.

Solvent-free reactions, often conducted under microwave irradiation, reduce waste and simplify product purification. openpharmaceuticalsciencesjournal.com For instance, the synthesis of coupled indole and 1,5-benzothiazepine systems has been achieved by reacting chalcones with 2-amino thiophenol under solvent-free conditions, using an eco-friendly catalyst. openpharmaceuticalsciencesjournal.com

Furthermore, domino reactions that form multiple bonds in a single operation without the need for catalysts or irradiation are highly efficient and sustainable. acs.org These cascade reactions reduce the number of synthetic steps, reagents, and solvents required, making them economically and environmentally favorable. acs.org

Reaction Mechanisms and Kinetic Studies

Understanding the mechanistic pathways of key transformations is fundamental to optimizing reaction conditions and designing new synthetic routes.

Mechanistic Pathways of Key Transformation Reactions

The synthesis and derivatization of indoles involve several fundamental reaction mechanisms.

Fischer Indole Synthesis: This is a classic method for constructing the indole ring. The reaction typically proceeds by reacting a phenylhydrazine with a ketone or aldehyde under acidic conditions to form a phenylhydrazone intermediate. This intermediate then undergoes a tcichemicals.comtcichemicals.com-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to form the aromatic indole ring. smolecule.comrsc.org

Friedel-Crafts-type Reactions: The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution. The reaction of indoles with electrophiles, such as ketones, can proceed via a Friedel-Crafts-type mechanism. In the synthesis of trifluoromethyl(indolyl)phenylmethanols in water, a proposed mechanism involves the formation of an n-Bu4P+KCO3− salt, which then forms a hydrogen bond with the N-H of the indole. nih.gov This interaction facilitates the nucleophilic attack of the indole's C3 position onto the electrophilic carbonyl carbon of the ketone, leading to C-C bond formation. nih.gov

Palladium-Catalyzed Cyclization: In the synthesis of 2,3-disubstituted indoles, a plausible mechanism involves a Pd(II)/Pd(0) redox process. The reaction may start with the electrophilic attack of the Pd(II) catalyst on an enamine tautomer. This is followed by an intramolecular aromatic C-H palladation to form a palladacycle intermediate. Reductive elimination then yields the 3H-indole and Pd(0). The 3H-indole quickly tautomerizes to the stable indole, and the Pd(0) is re-oxidized to Pd(II) to complete the catalytic cycle. thieme-connect.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide |

| 1,3-benzoxazin-2-one |

| 1H-indole-2-carboxylic acid |

| Propargylamine |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| Triethylamine |

| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide |

| 2-aminothiophenol |

| 2-methyl-1H-indole-3-carboxylate |

| Trifluoromethyl(indolyl)phenylmethanol |

| Potassium Carbonate (K2CO3) |

| Tetrabutylammonium bromide (n-Bu4PBr) |

Comparative Reactivity and Stability Analyses of Substituted Indoles

The reactivity of this compound is a product of the combined electronic and steric contributions of its three substituents.

C3-Methyl Group: The methyl group is a classic electron-donating group (+I effect), which increases the electron density of the pyrrole (B145914) ring, thereby enhancing its nucleophilicity.

C2-Phenyl Group: The phenyl group at the C2 position is generally electron-withdrawing due to its inductive effect. This reduces the electron density at the C2 position.

The stability of the indole ring is intrinsically linked to its aromaticity. acs.org Substituents can either enhance or diminish this stability. For instance, blocking the highly reactive C3-position, as is the case in this compound, can improve the molecule's stability against oxidative oligomerization. acs.org In contrast, indoles lacking substitution at this position can be less stable under ambient or oxidative conditions. acs.org

Electronic Effects on Reactivity and Stability

The electronic properties of substituents dictate the electron density distribution across the indole ring, which in turn governs reactivity. Electron-donating groups (EDGs) increase the electron density, making the ring more reactive towards electrophiles, while electron-withdrawing groups (EWGs) have the opposite effect. nih.govacs.org

In this compound, the activating methyl group at C3 enhances the nucleophilicity of the pyrrole ring, while the deactivating chloro group at C5 decreases the reactivity of the benzene ring. This creates a complex reactivity profile. Electrophilic attack, which would typically occur at the C3 position, is blocked. wikipedia.org Therefore, reactions are directed elsewhere, often to the benzene ring, where the directing influence of the chloro and amino groups must be considered.

Computational studies using Density Functional Theory (DFT) have been employed to predict the oxidation potentials of substituted indoles. rsc.org These studies show a good correlation between theoretical values and experimental observations, indicating that DFT calculations can effectively model the electronic influence of various substituents. rsc.org Generally, indoles with electron-donating groups have lower oxidation potentials (are more easily oxidized) than those with electron-withdrawing groups. acs.orgrsc.org

| Compound | Substituent and Position | Effect on Electron Density | Predicted Impact on Reactivity (Electrophilic Attack) | Calculated HOMO-LUMO Gap (eV) researchgate.net |

|---|---|---|---|---|

| Indole | - | Baseline | Baseline (High at C3) | -2.62 |

| 5-Hydroxyindole | 5-OH (EDG) | Increased | Increased | N/A |

| 5-Nitroindole | 5-NO₂ (EWG) | Decreased | Decreased | N/A |

| 3-Methylindole (Skatole) | 3-CH₃ (EDG) | Increased | Increased (at other positions) | N/A |

| 5-Chloroindole | 5-Cl (EWG) | Decreased | Decreased | N/A |

Steric Effects on Regioselectivity

Steric hindrance plays a crucial role in directing the outcomes of reactions involving substituted indoles. rsc.orgnih.gov In this compound, the C2 and C3 positions are occupied by phenyl and methyl groups, respectively. This substitution pattern has significant consequences:

Blocked C2 and C3 Positions: The most nucleophilic centers of the indole ring (C3) and the adjacent C2 position are sterically shielded. This prevents reactions that typically occur at these sites, such as C3-alkylation or oxidation leading to 2-oxindoles. wikipedia.orgrsc.org

Directed Functionalization: With the pyrrole ring positions blocked, functionalization is more likely to occur on the benzene ring (at C4, C6, or C7) or at the N1 position. The regioselectivity of such reactions will be governed by the directing effects of the existing C5-chloro substituent and the indole nitrogen.

Conformational Restriction: The phenyl group at C2 can restrict rotation, potentially influencing the molecule's interaction with catalysts or reagents.

Comparative Reactivity in Key Transformations

Electrophilic Substitution: Unsubstituted indole readily undergoes electrophilic substitution at C3. wikipedia.org For this compound, this position is blocked. In cases like 2,3-disubstituted indoles, electrophilic attack can be redirected to the C6 position of the benzene ring. rsc.org The presence of the C5-chloro group, an ortho-, para-director, would further influence the position of substitution on the benzene moiety.

Oxidation: Indoles are susceptible to oxidation, often yielding oxindoles or leading to cleavage of the C2-C3 double bond. wikipedia.orgacs.org The ease of oxidation is enhanced by EDGs and diminished by EWGs. acs.org

Indoles with EDGs (e.g., 2,3-dimethylindole) react smoothly in oxidation reactions. acs.org

Indoles with strong EWGs (e.g., 5-nitroindole) exhibit weak reactivity and may not yield the desired oxidized products. acs.org

For this compound, the activating methyl group is counteracted by the deactivating chloro and phenyl groups. Its susceptibility to oxidation would likely be moderate, and the specific products would depend on the oxidant used and the reaction conditions. Simple oxidants like N-bromosuccinimide selectively oxidize indole to oxindole. wikipedia.org

| Indole Derivative | Substituent Type at C5 | Oxidation Reactivity acs.org |

|---|---|---|

| 5-Methoxy-2,3-dimethylindole | Strong EDG (-OCH₃) | High |

| 2,3,5-Trimethylindole | EDG (-CH₃) | Good |

| 5-Chloro-2,3-dimethylindole | EWG (-Cl) | Moderate |

| 5-Bromo-2,3-dimethylindole | EWG (-Br) | Moderate |

| 5-Nitro-2,3-dimethylindole | Strong EWG (-NO₂) | Very Low / No Reaction |

Nucleophilic Substitution: The indole nucleus is generally resistant to nucleophilic aromatic substitution (SNAr). However, the presence of a good leaving group (like chlorine) on the benzene ring can allow for such reactions under suitable conditions, particularly if the ring is activated by other EWGs. smolecule.com For this compound, nucleophilic displacement of the C5-chloro group could be possible with strong nucleophiles, though likely requiring forcing conditions.

Comparative Stability

The thermodynamic stability of indoles is a function of their aromaticity and the electronic nature of their substituents. acs.orgresearchgate.net

Aromaticity: Indole is more stable than its isomer isoindole, a consequence of the arrangement of the fused pyrrole and benzene rings. acs.org

Advanced Spectroscopic and Crystallographic Characterization Techniques Applied to 5 Chloro 3 Methyl 2 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete chemical structure, including connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis and Conformational Assignment

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of 5-chloro-3-methyl-2-phenyl-1H-indole is expected to show distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on both the indole and phenyl rings, and the methyl group protons.

The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic region (approximately 7.0-7.8 ppm) will be complex. The protons on the phenyl group are expected to show multiplets corresponding to ortho, meta, and para positions. The protons on the chloro-substituted benzene (B151609) ring of the indole moiety will also appear in this region. Specifically, the H-4 proton would likely be a doublet, the H-6 proton a doublet of doublets, and the H-7 proton a doublet, with coupling constants characteristic of aromatic systems. The methyl group at the C-3 position will present as a sharp singlet in the upfield region (around 2.3-2.5 ppm), as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 8.0 - 8.5 | Broad Singlet |

| Aromatic H (Phenyl & Indole) | 7.0 - 7.8 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms, thus confirming the carbon framework of the molecule. The spectrum of this compound would display signals for all 15 carbon atoms.

The carbons of the indole and phenyl rings will resonate in the downfield region (typically 110-140 ppm). The C-2 carbon, being attached to a nitrogen atom and a phenyl group, is expected to be significantly downfield. The C-5 carbon, directly bonded to the electronegative chlorine atom, will also show a characteristic chemical shift. The quaternary carbons (C-2, C-3, C-3a, C-7a, and the phenyl carbon attached to the indole) will generally show weaker signals than the protonated carbons. The methyl carbon (C3-CH₃) will appear as a distinct signal in the upfield region of the spectrum (around 10-15 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3-CH₃ | 10 - 15 |

| Aromatic CH | 110 - 130 |

| C-Cl | ~125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to differentiate and assign the signals within the crowded aromatic region. For instance, it would confirm the connectivity between the H-6 and H-7 protons on the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It is invaluable for assigning the signals of protonated carbons. For example, the singlet at ~2.4 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~12 ppm in the ¹³C NMR spectrum, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is key to piecing together the molecular structure. For example, HMBC would show a correlation from the methyl protons (C3-CH₃) to the C-2, C-3, and C-3a carbons of the indole ring, confirming the position of the methyl group. It would also show correlations between the phenyl protons and the indole C-2 carbon, confirming the attachment of the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A key feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be expected around 1300-1350 cm⁻¹. Finally, the C-Cl stretching vibration should be observable in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1300 - 1350 | Medium |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for identifying non-polar bonds.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations due to the high polarizability of the π-electron systems in the indole and phenyl rings. nih.gov The symmetric stretching of the C-C bonds within the rings would also be prominent. This technique provides complementary data that, when used in conjunction with FT-IR, allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of molecular weight and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be a critical tool for confirming the elemental composition of this compound. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for clear identification of the molecular ion.

When analyzed via HRESI-MS, the compound this compound (C₁₅H₁₂ClN) would be expected to produce a molecular ion peak corresponding to its exact mass. The high resolution of the instrument allows for mass determination to several decimal places, which can distinguish the compound from other molecules with the same nominal mass but different elemental formulas. The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern, with a second peak ([M+2]+) approximately one-third the intensity of the main molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Table 3.3.1: Theoretical HRESI-MS Data for this compound

| Ion Formula | Calculated m/z ([M+H]⁺ for ³⁵Cl) | Calculated m/z ([M+H]⁺ for ³⁷Cl) |

| [C₁₅H₁₃³⁵ClN]⁺ | 242.0731 | 244.0702 |

This table represents theoretical values and is not based on experimental results.

Fragmentation Pattern Analysis for Structural Corroboration

Analysis of the fragmentation pattern, typically achieved using techniques like tandem mass spectrometry (MS/MS) or higher-energy collisional dissociation (HCD), provides corroborating evidence for the proposed structure. By inducing fragmentation of the isolated molecular ion, a unique "fingerprint" of daughter ions is produced.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent groups to the indole core. Expected fragment ions could correspond to the loss of the methyl group (a loss of 15 Da), the phenyl group (a loss of 77 Da), or the chlorine atom (a loss of 35/37 Da). The stability of the indole ring system means that fragmentation would likely occur at the substituents first. Analyzing the precise masses of these fragments would help confirm the connectivity of the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Powder X-ray Diffraction for Polymorphism Studies (if applicable)

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. If this compound could exist in multiple crystalline forms (polymorphs), PXRD would be the primary method for their identification and characterization. Each polymorph would produce a unique diffraction pattern, characterized by a distinct set of peak positions (2θ values) and intensities. This analysis is vital in fields such as pharmaceuticals, where different polymorphs can have different stabilities, dissolution rates, and bioavailability. Without experimental data, it is unknown whether this compound exhibits polymorphism.

Computational Chemistry and Theoretical Modeling of 5 Chloro 3 Methyl 2 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict the molecular properties of organic compounds with high accuracy. researcher.lifenih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 5-chloro-3-methyl-2-phenyl-1H-indole, this process is typically performed using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a basis set like 6-311G(d,p). nih.govnih.gov

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring is expected to be largely planar, while the phenyl group at the 2-position will have a specific dihedral angle relative to the indole plane due to steric interactions with the methyl group at the 3-position. mdpi.com Analysis of the electronic structure provides information on the distribution of electron density and the nature of chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | C-Cl | ~1.74 |

| N-H | ~1.01 | |

| C-C (indole-phenyl) | ~1.48 | |

| C-C (methyl) | ~1.51 | |

| Bond Angles (°) | C4-C5-Cl | ~119.5 |

| C2-C3-CH3 | ~125.0 | |

| Dihedral Angle (°) | C3-C2-C(phenyl)-C(phenyl) | ~50-60 |

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.uk The calculated shifts are often compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can provide insights into solvent effects or specific molecular interactions. ucl.ac.ukcumhuriyet.edu.tr

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. doi.org For instance, the characteristic stretching frequency of the C-Cl bond is expected in the range of 760-505 cm⁻¹. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. doi.org

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Parameter | Predicted Value |

| Vibrational Frequencies (cm⁻¹) | N-H Stretch | ~3450 |

| C-H Stretch (Aromatic) | ~3100-3000 | |

| C=C Stretch (Aromatic) | ~1600-1450 | |

| C-Cl Stretch | ~750 | |

| ¹H NMR Chemical Shifts (ppm) | N-H | ~8.0-8.5 |

| Aromatic Protons | ~7.0-7.8 | |

| Methyl Protons | ~2.3-2.5 | |

| ¹³C NMR Chemical Shifts (ppm) | C5-Cl | ~125 |

| C2 (Phenyl-substituted) | ~135 | |

| C3 (Methyl-substituted) | ~110 | |

| Methyl Carbon | ~10-12 |

Note: These are estimated values based on typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. pearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. nih.gov

Table 3: Calculated FMO Energies and Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -5.5 to -6.5 |

| LUMO Energy | E_LUMO | - | -1.0 to -2.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.0 to 5.0 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.2 to -4.2 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 to 2.5 |

| Electrophilicity Index | ω | μ² / (2η) | 2.5 to 4.0 |

Note: Values are representative for stable organic molecules and derived from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about conformational changes and the influence of the environment on molecular behavior. easychair.org

MD simulations can reveal the conformational flexibility of this compound. A key aspect to investigate is the rotation of the phenyl group at the C2 position relative to the indole core. The simulation can track the dihedral angle over time, identifying the most populated conformational states and the energy barriers between them. This provides insight into the molecule's dynamic shape and how it might interact with other molecules, such as biological receptors. The flexibility of the methyl group and the vibrational motions of the chloro substituent can also be analyzed. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the conformation and stability of a molecule. MD simulations can explicitly model the solvent (e.g., water, ethanol), allowing for the study of direct interactions like hydrogen bonding and van der Waals forces. easychair.org By running simulations in different solvents, it is possible to determine how the solvent affects the preferred conformation of the molecule. For example, a polar solvent might stabilize a more polar conformation of the molecule. These simulations can also provide insights into the solubility and partitioning behavior of the compound. easychair.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein, like an enzyme or receptor.

The indole scaffold is a common feature in molecules targeting a range of biological macromolecules, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and structural proteins like tubulin, both of which are significant targets in oncology. rjptonline.orgnih.gov Docking studies on analogous indole derivatives help predict the types of interactions this compound could form.

Key predicted interactions often involve:

Hydrogen Bonds: The indole nitrogen (N-H) can act as a hydrogen bond donor. Studies on similar compounds show interactions with the side chains of amino acid residues like Aspartate (Asp) or the backbone carbonyls of residues within the active site. mdpi.com

Hydrophobic Interactions: The phenyl and methyl groups, along with the indole ring system itself, can form hydrophobic and van der Waals interactions with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), and Alanine (Ala). nih.gov

π-π Stacking and π-Cation Interactions: The aromatic nature of the indole and phenyl rings facilitates π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr). Additionally, π-cation interactions can occur with positively charged residues like Lysine (Lys) and Arginine (Arg). mdpi.com

Halogen Bonds: The chlorine atom at the 5-position can participate in halogen bonding with electron-donating atoms like oxygen or nitrogen in the protein's active site, potentially enhancing binding affinity. Docking of the related ligand D2AAK5, which contains a chlorine atom, showed the formation of a halogen bond with an asparagine (Asn) residue in the 5-HT2A receptor. mdpi.com

Studies on various 5-chloro-indole derivatives targeting EGFR and other kinases have highlighted interactions with key residues in the ATP-binding pocket, demonstrating the importance of the indole scaffold for anchoring the molecule within the active site. rjptonline.orgbenthamdirect.comresearchgate.net Similarly, when targeting tubulin, indole derivatives are known to bind at the colchicine (B1669291) binding site, where they interact with residues such as Cysteine (CYSβ241) through hydrogen bonds and various hydrophobic residues. nih.govnih.gov

Table 1: Potential Binding Interactions of this compound with Representative Protein Targets

| Interaction Type | Potential Interacting Residues | Contributing Moiety of Ligand | Target Protein Example |

|---|---|---|---|

| Hydrogen Bond (Donor) | Asp, Glu, Ser, Thr | Indole N-H | Kinases (EGFR), Serotonin (B10506) Receptors |

| Hydrophobic/van der Waals | Leu, Val, Ala, Ile, Met | Phenyl, Methyl, Indole Rings | Tubulin, Kinases (EGFR) |

| π-π Stacking | Phe, Tyr, Trp, His | Indole Ring, Phenyl Ring | (p)ppGpp Synthetases (Rel) |

| Halogen Bond | Asn, Ser, Thr (Side Chain Oxygen) | 5-Chloro | Serotonin Receptors |

| π-Cation | Lys, Arg | Indole Ring, Phenyl Ring | (p)ppGpp Synthetases (Rel) |

The primary outputs of a molecular docking simulation are the binding pose (or mode) of the ligand and an estimation of its binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. thepharmajournal.com

For indole derivatives, docking studies have reported a wide range of binding energies depending on the specific target and the substitutions on the indole ring. For instance, studies on various indole derivatives have reported binding energies ranging from -7.73 to -9.09 kJ/mol against Hepatitis C NS5B polymerase and -11.8 Kcal/Mole against a tyrosine kinase receptor. thepharmajournal.comorientjchem.org Another study on indole derivatives targeting bacterial enzymes reported binding energies as low as -11.5 kcal/mol. nih.gov These values suggest strong theoretical binding affinities.

The analysis of the binding mode involves visualizing the ligand within the active site to confirm that key interactions, as predicted in the section above, are geometrically favorable. The orientation of the this compound would be critical; for example, the positioning of the 5-chloro group towards a suitable halogen bond acceptor or the placement of the phenyl group within a hydrophobic pocket could significantly influence the binding energy and, consequently, the biological activity. mdpi.com

Table 2: Representative Docking Scores for Indole Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indole-based heterocycle | UDP-N-acetylmuramate-l-alanine ligase | -11.5 | nih.gov |

| N-substituted Indole | Tyrosine Kinase Receptor | -11.8 | orientjchem.org |

| Indole derivative with tosyl moiety | Tyrosinase | -10.86 | mdpi.com |

| Indole derivative with cyanide group | HCV NS5B Polymerase | -9.09 (converted from kJ/mol) | thepharmajournal.com |

| Indolylquinazolinone | RelMtb Synthetase | -7.61 | mdpi.com |

| Glyoxylamide Indole Derivative | Bacterial Protein (4DH6) | -7.88 | nih.gov |

Note: The values presented are for structurally related indole compounds and serve as illustrative examples of typical binding energies achieved in docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com This approach is fundamental for predicting the activity of unsynthesized molecules and for understanding which structural features are crucial for biological function. ijpsi.org

To develop a QSAR model for a series of compounds including this compound, the first step is to generate a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values). nih.gov These activity values are typically converted to a logarithmic scale (pIC50) to be used as the dependent variable. nih.gov

Next, a large number of molecular descriptors (numerical values that represent the physicochemical properties of the molecules) are calculated. nih.gov Using statistical techniques like Multiple Linear Regression (MLR), a subset of these descriptors is selected to build a mathematical equation that best correlates with the biological activity. ijpsi.orgnih.gov

A typical QSAR equation would look like: pIC50 = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn)

Where D1, D2, ... Dn are the molecular descriptors and c1, c2, ... cn are their regression coefficients.

The robustness and predictive power of the QSAR model are evaluated using statistical parameters such as the coefficient of determination (R²), leave-one-out cross-validation coefficient (q² or Q²), and external validation on a test set of compounds (R²pred). nih.govnih.gov A reliable QSAR model generally has an R² value > 0.6 and a q² value > 0.5. nih.gov

Table 3: Statistical Parameters for Representative QSAR Models of Indole Derivatives

| Compound Series | Statistical Parameter | Value | Reference |

|---|---|---|---|

| Thiosemicarbazone-Indole Derivatives | R² (Coefficient of Determination) | 0.9725 | nih.gov |

| R²adj (Adjusted R²) | 0.9646 | ||

| q² (Cross-validation) | Not Reported (LOF = 0.0765) | ||

| Pyrido[b]indole Derivatives (HCT116) | R² (Coefficient of Determination) | 0.99 | nih.gov |

| r²pred (External Test Set) | 0.70 | ||

| q² (Cross-validation) | Not Reported | ||

| Substituted Indole Derivatives (ICMT) | R (Correlation Coefficient, ANN model) | 0.971 | ijpsi.org |

| R² (MLR model) | Not Reported |

Note: These parameters are from QSAR models developed for different series of indole derivatives and illustrate the statistical validity typically sought in such studies.

The true utility of a QSAR model lies in its ability to identify the molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized into several classes: electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

For indole derivatives, various QSAR studies have identified several key descriptors:

Electronic Descriptors: The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the indole ring and influence interactions with the target protein. A QSAR study on indole-based sulfonylhydrazones found that the presence of a 5-chloro substituent, an electron-withdrawing group, significantly contributed to enhanced cytotoxic activity. mdpi.com

Topological and Shape Descriptors: Descriptors related to molecular shape and branching, such as Kappa indices (e.g., κ2), have been found to correlate with the antibacterial activity of indole derivatives. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor that quantifies a molecule's hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions within a binding pocket. nih.gov

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe a molecule's reactivity and are often used in QSAR models.

Table 4: Key Molecular Descriptors Influencing the Activity of Indole Derivatives

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Presence of 5-chloro substituent | Enhances cytotoxic activity by altering electron distribution. | mdpi.com |

| Topological | Kappa Shape Index (κ2) | Correlates with antibacterial activity, reflecting molecular shape. | nih.gov |

| Hydrophobic | LogP | Influences membrane transport and hydrophobic binding interactions. | nih.gov |

| Constitutional | Atom Triplet Fingerprint | Contributes to antiproliferative activity models. | nih.gov |

| Quantum Chemical | Dipole Moment | Relates to the polarity of the molecule and its ability to interact with polar residues. | nih.gov |

Investigation of Biological Activities and Molecular Mechanisms of 5 Chloro 3 Methyl 2 Phenyl 1h Indole and Its Derivatives

Antimicrobial Activity Studies (In Vitro)

Derivatives of 5-chloro-3-methyl-2-phenyl-1H-indole have been the subject of numerous studies to evaluate their effectiveness against a spectrum of pathogenic microorganisms. These in vitro assessments have demonstrated notable antibacterial and antifungal properties.

Antibacterial Efficacy Against Various Bacterial Strains

The antibacterial potential of 5-chloro-indole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit inhibitory effects on the growth of clinically relevant strains such as Staphylococcus aureus and Escherichia coli. For instance, a series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were synthesized and screened for their antibacterial activity, with some compounds showing notable efficacy. researchgate.net The presence of the chloro substitution on the indole (B1671886) ring is often associated with enhanced antibacterial activity. researchgate.net

Research on chloroindoles has demonstrated their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. For example, 5-chloro-2-methyl indole has been shown to have a minimum inhibitory concentration (MIC) of 75 μg/ml against uropathogenic Escherichia coli and can inhibit biofilm formation by an average of 67% at a concentration of 20 μg/ml. nih.gov The quantitative structure-activity relationship (QSAR) analyses have suggested that the presence of a chloro group at the 5-position of the indole is essential for potent antibacterial activity. frontiersin.orgresearchgate.net

| Compound Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5-chloro-2-methyl indole | Uropathogenic Escherichia coli | MIC: 75 μg/ml | nih.gov |

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Staphylococcus aureus, Escherichia coli | Exhibited efficacy | researchgate.net |

Antifungal Efficacy Against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have shown promise as antifungal agents. In vitro studies have demonstrated their efficacy against fungal strains such as Aspergillus niger and Candida albicans. A study on 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives included screening for antifungal activity against these two fungal species. researchgate.net The halogenated nature of these compounds is believed to contribute to their antifungal potential. researchgate.net

| Compound Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives | Aspergillus niger, Candida albicans | Screened for activity | researchgate.net |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of chloro-indole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the disruption of the bacterial cell membrane. Studies on halogenated indoles have shown that they can cause visible damage to the cell membrane, leading to a bactericidal effect. frontiersin.orgresearchgate.net This disruption can lead to the leakage of intracellular components and ultimately cell death.

Furthermore, these compounds may exert their antimicrobial effects through enzyme inhibition. The indole nucleus can interact with various enzymes within the microbial cell, disrupting metabolic pathways crucial for survival. While the precise enzymatic targets for this compound are still under investigation, the broad-spectrum activity of its derivatives suggests that they may act on multiple targets.

Anticancer Activity Studies (In Vitro)

The indole scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound have demonstrated significant potential in this area, with studies highlighting their ability to inhibit cancer cell growth and modulate key signaling pathways involved in tumorigenesis.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A number of 5-chloro-indole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. These studies have consistently shown that these compounds can inhibit the growth of various cancer cells. For instance, a series of 5-chloro-indole-2-carboxylate derivatives displayed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against pancreatic, breast, colon, and epithelial cancer cell lines. nih.govmdpi.com Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown promising antiproliferative activity against four different cancer cell lines, with mean GI50 values ranging from 29 nM to 102 nM. tandfonline.com

| Compound Derivative | Cancer Cell Line | Activity (GI50) | Reference |

|---|---|---|---|

| 5-chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, HT-29, A-549 | 29 nM - 78 nM | nih.govmdpi.com |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Various | 29 nM - 102 nM | tandfonline.com |

Modulation of Key Signaling Pathways (e.g., WNT/β-catenin pathway via DVL1 inhibition)

A crucial aspect of the anticancer activity of 5-chloro-indole derivatives lies in their ability to modulate critical signaling pathways that are often dysregulated in cancer. A significant finding is the identification of a derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), as a new Dishevelled 1 (DVL1) inhibitor. nih.gov DVL1 is a key component of the WNT/β-catenin signaling pathway, which plays a pivotal role in cancer cell proliferation and survival. nih.gov

This derivative, (S)-1, demonstrated potent inhibition of DVL1 with an EC50 of 0.49 ± 0.11 μM. nih.gov By inhibiting the interaction between DVL1 and its receptor, Frizzled, this compound effectively turns off the aberrant activation of the WNT pathway. nih.gov This mechanism of action was further supported by the compound's ability to inhibit the growth of HCT116 colon cancer cells, which are dependent on WNT signaling, with an EC50 of 7.1 ± 0.6 μM. nih.gov The racemic mixture and the (R)-enantiomer also showed inhibitory activity against HCT116 cells with EC50 values of 15.2 ± 1.1 μM and 28.3 ± 1.2 μM, respectively. nih.gov These findings highlight the potential of 5-chloro-indole derivatives as targeted anticancer agents that function by modulating the WNT/β-catenin pathway.

| Compound | Activity | EC50 Value | Reference |

|---|---|---|---|

| (S)-1 (RS4690) | DVL1 Inhibition | 0.49 ± 0.11 μM | nih.gov |

| Racemic RS4690 | HCT116 Cell Growth Inhibition | 15.2 ± 1.1 μM | nih.gov |

| (S)-1 (RS4690) | HCT116 Cell Growth Inhibition | 7.1 ± 0.6 μM | nih.gov |

| (R)-1 (RS4690) | HCT116 Cell Growth Inhibition | 28.3 ± 1.2 μM | nih.gov |

Induction of Cellular Apoptosis and Cytotoxicity Mechanisms

Derivatives of the 5-chloro-indole scaffold have been investigated for their ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Studies show that these compounds can trigger apoptotic pathways in cancer cells without exhibiting significant cytotoxicity toward normal cell lines. mdpi.comresearchgate.nettandfonline.com The primary mechanisms involve the modulation of key proteins in the apoptotic cascade.

A significant mechanism identified is the activation of caspases, which are proteases that execute the process of apoptosis. nih.gov Certain 5-chloro-indole-2-carboxamide derivatives have demonstrated the ability to significantly increase the expression levels of caspase-3, a critical executioner caspase. nih.govtandfonline.com For instance, compounds (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide and a related derivative demonstrated the ability to increase caspase-3 protein levels in a human pancreatic cancer cell line (Panc-1) by approximately eightfold compared to untreated cells. nih.gov

Further investigation into the apoptotic pathways revealed that these compounds also affect other key regulators. nih.govresearchgate.net The same derivatives were found to increase the levels of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and Bax, a pro-apoptotic protein. nih.govresearchgate.net Concurrently, they decrease the levels of Bcl-2, an anti-apoptotic protein. nih.govresearchgate.net The modulation of the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptotic pathway, and a shift in favor of Bax promotes the release of cytochrome c from mitochondria, leading to cell death. researchgate.net This suggests that 5-chloro-indole derivatives can induce apoptosis through both intrinsic and extrinsic pathways. While demonstrating potent antiproliferative and pro-apoptotic effects on cancer cells, several studies have confirmed that these derivatives are not cytotoxic to normal human cell lines at effective concentrations. mdpi.comresearchgate.nettandfonline.com

| Compound | Target Cell Line | Apoptotic Marker | Observed Effect | Reference |

|---|---|---|---|---|

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Panc-1 (Pancreatic Cancer) | Caspase-3 | Increased protein level to 560.2 ± 5.0 pg/mL | nih.gov |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Panc-1 (Pancreatic Cancer) | Caspase-3 | Increased protein level to 542.5 ± 5.0 pg/mL | nih.gov |

| Staurosporine (Reference) | Panc-1 (Pancreatic Cancer) | Caspase-3 | Increased protein level to 503.2 ± 4.0 pg/mL | nih.gov |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Panc-1 (Pancreatic Cancer) | Caspase-8, Bax | Significantly increased levels | nih.gov |

| (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Panc-1 (Pancreatic Cancer) | Bcl-2 | Decreased levels | nih.gov |

Enzyme Inhibition Studies (In Vitro)

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The indole nucleus is a key structural feature in many inhibitors of monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B, and is a significant target for treating neurological disorders. nih.gov Research on various indole derivatives has shown they can act as potent and often selective inhibitors of MAO, particularly the MAO-B isoform. nih.govnih.govpensoft.net Selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease, as it preserves dopamine (B1211576) levels in the brain. pensoft.net

Studies on series of indole and benzofuran (B130515) derivatives revealed that they are generally selective MAO-B inhibitors with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was identified as a potent MAO-B inhibitor with a Ki value of 0.03 µM and was 99-fold more selective for the B isoform over the A isoform. nih.gov Other research on indole-based small molecules has identified compounds with remarkable selectivity for MAO-B, with selectivity indices (SI) significantly higher than the reference drug rasagiline. nih.gov For instance, certain indole-based ureas demonstrated SI values greater than 3000. nih.gov The selectivity for MAO-B over MAO-A is often attributed to the inability of these compounds to form favorable interactions within the MAO-A active site. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibition Potency (IC50 / Ki) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 µM | 99 | nih.gov |

| Indole-based Urea Derivative 8a | MAO-B | IC50 = 0.02 µM | >3649 | nih.gov |

| Indole-based Urea Derivative 8b | MAO-B | IC50 = 0.03 µM | >3278 | nih.gov |

| Indole-based Urea Derivative 7b | MAO-B | IC50 = 0.33 µM | >305 | nih.gov |

| Rasagiline (Reference) | MAO-B | - | >50 | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Selectivity)

Derivatives based on the 2-phenyl-indole scaffold have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. researchgate.netnih.govjapsonline.com The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, but non-selective inhibition, particularly of COX-1, can lead to gastrointestinal side effects. nih.gov Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal.

Research has shown that 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives can act as highly selective COX-2 inhibitors. researchgate.netjapsonline.com In vitro assays demonstrated that these compounds exhibit weak inhibition of COX-1 (IC50 = 8.1–11.8 µM) but potent inhibition of COX-2 (IC50 = 0.11–0.2 µM). japsonline.com This results in high selectivity indices (SI, calculated as IC50(COX-1)/IC50(COX-2)) ranging from 30.35 to 107.63, significantly greater than that of the non-selective NSAID indomethacin (B1671933) (SI = 0.079). japsonline.com The 2-aminosulfonylphenyl-3-phenyl-indole derivative 5a was found to possess higher activity and selectivity for COX-2 than the well-known selective inhibitor Celecoxib in both in vitro and in vivo models. nih.gov The presence of a methylsulfonyl (–SO2CH3) or aminosulfonyl (–SO2NH2) group on the phenyl ring at the 2-position of the indole core is a common feature of these selective inhibitors. researchgate.netlookchem.com

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzoyl)-indole (4b) | 11.8 | 0.11 | 107.63 | researchgate.netjapsonline.com |

| 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzoyl)-indole (4d) | 10.9 | 0.17 | 64.11 | japsonline.com |

| 2-(4-(methylsulfonyl)phenyl)-1-(4-methoxybenzoyl)-indole (4f) | 8.1 | 0.15 | 54.00 | japsonline.com |

| Indomethacin (Reference) | 0.039 | 0.49 | 0.079 | japsonline.com |

| Celecoxib (Reference) | - | - | - | nih.gov |

Carbonic Anhydrase (CA) Isoform Inhibition

The sulfonamide group (–SO2NH2) is a well-established zinc-binding moiety that is characteristic of most carbonic anhydrase (CA) inhibitors. The incorporation of a sulfonamide group onto an indole scaffold has led to the development of potent inhibitors of various CA isoforms. nih.goveurekaselect.com CAs are a family of metalloenzymes involved in numerous physiological processes, and specific isoforms, such as the tumor-associated CA IX and CA XII, are targets for anticancer therapies. nih.govsemanticscholar.org